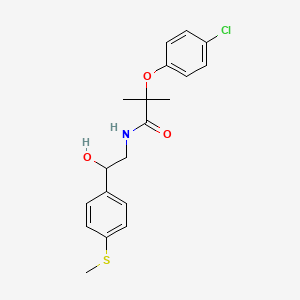
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H22ClNO3S and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide , with the molecular formula C19H22ClNO3S and a molecular weight of 379.9 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorophenoxy moiety.
- A methylthio-substituted phenyl group.
- An amide functional group that contributes to its stability and solubility in organic solvents.
This unique combination of functional groups is believed to influence its biological activity significantly.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Enzyme Inhibition :
- The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
- It may modulate the activity of enzymes like cyclooxygenases or lipoxygenases, which are critical in inflammatory responses.
-
Receptor Interaction :
- Preliminary studies suggest that this compound interacts with G protein-coupled receptors (GPCRs), which play essential roles in various physiological processes.
- Its dual action as both an enzyme inhibitor and receptor antagonist positions it as a promising candidate for further pharmacological development.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit certain enzyme activities. For example, it has shown potential in reducing the activity of lipase, a key enzyme in fat metabolism. This could have implications for weight management and metabolic disorders.
Case Studies
A notable case study involved the assessment of the compound's effects on cellular models representing metabolic syndrome. The results indicated:
- A significant reduction in lipid accumulation in adipocytes.
- Decreased levels of pro-inflammatory cytokines, suggesting anti-inflammatory properties.
| Study | Model | Findings |
|---|---|---|
| Study A | Adipocytes | Reduced lipid accumulation by 30% |
| Study B | Hepatocytes | Decreased pro-inflammatory cytokines by 25% |
Potential Applications
Given its biological activity, this compound could have several therapeutic applications:
- Anti-inflammatory Treatments : Due to its ability to inhibit inflammatory pathways.
- Metabolic Disorders : Potential use in managing conditions like obesity or type 2 diabetes through modulation of lipid metabolism.
- Cancer Research : Further studies might explore its role in cancer cell proliferation inhibition.
科学的研究の応用
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. It has been shown to interact with receptors and enzymes relevant to various physiological processes, including:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic applications in conditions such as obesity or diabetes.
- Receptor Modulation : Its ability to act on various receptors suggests potential uses in treating disorders related to neurotransmitter systems.
Potential Applications
The potential applications of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide can be categorized into several key areas:
-
Pharmaceutical Development :
- The compound's dual action as both an enzyme inhibitor and receptor antagonist positions it as a promising candidate for the development of new drugs targeting metabolic disorders.
-
Biochemical Research :
- It serves as a valuable tool for studying enzyme kinetics and receptor interactions, providing insights into biological mechanisms.
-
Agricultural Chemistry :
- Given its structural similarities to other known herbicides and pesticides, further research could explore its efficacy in agricultural applications.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Enzyme Interaction Studies : Research has shown that the compound can effectively inhibit specific enzymes involved in glucose metabolism, suggesting its potential use in diabetes management.
- Receptor Binding Affinity : Studies have indicated that the compound has a high binding affinity for certain neurotransmitter receptors, which could lead to developments in neuropharmacology.
- Synthesis and Optimization : The synthesis involves multi-step organic reactions, emphasizing the need for optimizing reaction conditions to enhance yield and purity.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-19(2,24-15-8-6-14(20)7-9-15)18(23)21-12-17(22)13-4-10-16(25-3)11-5-13/h4-11,17,22H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAKLWAZAOUQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(C=C1)SC)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














